(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate
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Overview
Description
(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including organic chemistry and peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid is then reacted with an appropriate thiol compound under mild conditions to form the desired thioester .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate undergoes several types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester can be reduced to the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using TFA in dichloromethane or HCl in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate involves the selective protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(tert-Butoxycarbonylamino)butyric Acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-hydroxycyclohexyl)propanoic acid
Uniqueness
(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is unique due to its thioester functionality, which provides additional reactivity compared to similar Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules.
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
S-ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate |
InChI |
InChI=1S/C10H19NO3S/c1-6-15-8(12)7(2)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
HAZRGRHFPNBKMM-ZETCQYMHSA-N |
Isomeric SMILES |
CCSC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCSC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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